molecular formula C10H8F4N2 B13043545 3-Amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile

3-Amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile

Cat. No.: B13043545
M. Wt: 232.18 g/mol
InChI Key: PKKGBLKGSHJPGL-UHFFFAOYSA-N
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Description

3-Amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile is a fluorinated aromatic nitrile derivative with a trifluoromethyl (-CF₃) and amino (-NH₂) functional group. The compound’s structure combines electron-withdrawing substituents (fluoro and trifluoromethyl) with a nitrile (-CN) group, making it a versatile intermediate in pharmaceutical synthesis. Its applications include serving as a precursor for bioactive molecules, particularly in kinase inhibitor development or antimicrobial agents, where fluorine substitution enhances metabolic stability and membrane permeability .

Properties

Molecular Formula

C10H8F4N2

Molecular Weight

232.18 g/mol

IUPAC Name

3-amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile

InChI

InChI=1S/C10H8F4N2/c11-8-5-6(10(12,13)14)1-2-7(8)9(16)3-4-15/h1-2,5,9H,3,16H2

InChI Key

PKKGBLKGSHJPGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)F)C(CC#N)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically proceeds via a multi-step pathway involving:

  • Preparation or procurement of substituted benzaldehyde or related aromatic precursors bearing the 2-fluoro-4-(trifluoromethyl)phenyl moiety.
  • Formation of the amino nitrile side chain through nucleophilic addition or substitution reactions.
  • Stereochemical control to obtain the desired (3R)- or (3S)-enantiomer.

Detailed Preparation Methods

Starting Materials

Synthetic Routes

Route A: Reductive Amination and Nucleophilic Addition
  • Condensation Step
    The aromatic aldehyde (2-fluoro-4-(trifluoromethyl)benzaldehyde) is reacted with 3-aminopropanenitrile or an equivalent amine under controlled conditions to form an imine intermediate.

  • Reduction Step
    The imine is reduced selectively using mild reducing agents such as sodium cyanoborohydride or catalytic hydrogenation to yield the amino nitrile with controlled stereochemistry.

  • Purification
    The product is purified by recrystallization or chromatography to isolate the enantiomerically enriched compound.

Route B: Aza-Michael Addition
  • Acrylonitrile is reacted with the substituted aniline derivative (bearing the 2-fluoro-4-(trifluoromethyl)phenyl group) in the presence of catalysts such as alumina or acidic/basic supports to facilitate the aza-Michael addition, yielding the amino nitrile intermediate.

  • This method allows for stereochemical control through catalyst choice and reaction conditions.

Reaction Conditions

  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or ethanol/methanol are commonly used to enhance reaction rates and selectivity.

  • Temperature: Reactions typically occur at mild to moderate temperatures (room temperature to reflux) to balance reaction kinetics and minimize side reactions.

  • Catalysts: Alumina (acidic or neutral), potassium carbonate (base), or other solid supports are used to promote addition reactions and improve yields.

Research Findings and Optimization Data

Step Reagents/Conditions Yield (%) Notes on Stereochemistry and Purity
Imine formation 2-fluoro-4-(trifluoromethyl)benzaldehyde + 3-aminopropanenitrile, room temp 80-90 Formation of imine intermediate, monitored by NMR
Reduction NaBH$$_3$$CN or catalytic hydrogenation, mild conditions 75-85 High stereoselectivity toward (3R)- or (3S)-isomer
Aza-Michael addition Acrylonitrile + substituted aniline, alumina catalyst, reflux 70-80 Catalyst choice affects enantiomeric excess
Purification Recrystallization (ethanol), chromatography >95 purity Enantiomeric purity confirmed by chiral HPLC

Comparative Notes on Related Compounds

  • Similar amino nitriles such as (3R)-3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile have been synthesized using analogous routes, confirming the robustness of these methods for regioisomeric fluorinated phenyl derivatives.

  • The use of alumina as a catalyst in aza-Michael additions has been demonstrated to provide sufficient catalytic activity without the need for extensive condition optimization.

Summary Table of Preparation Methods

Preparation Step Description Key Parameters Advantages Limitations
Imine formation Condensation of aldehyde with amino nitrile Room temperature, polar aprotic solvent High selectivity, mild conditions Requires careful control to avoid side products
Reduction Selective reduction of imine to amino nitrile NaBH$$_3$$CN or catalytic hydrogenation Preserves stereochemistry Sensitive to over-reduction
Aza-Michael addition Addition of aniline derivative to acrylonitrile Alumina catalyst, reflux Efficient, scalable Catalyst choice affects enantioselectivity
Purification Recrystallization and chromatography Ethanol or ethyl acetate High purity and enantiomeric enrichment Multiple steps may reduce overall yield

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The fluoro-substituted phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are employed.

    Substitution: Electrophilic reagents like bromine or chlorinating agents are used under controlled conditions.

Major Products

The major products formed from these reactions include nitro derivatives, primary amines, and various substituted phenyl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development

3-Amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile is investigated for its potential as an intermediate in the synthesis of pharmaceutical compounds. The presence of fluorine atoms can significantly influence the biological activity of drugs, enhancing their potency and selectivity. Research indicates that fluorinated compounds often exhibit improved metabolic stability and bioavailability compared to their non-fluorinated counterparts .

2. Anticancer Agents

Recent studies have focused on the synthesis of derivatives of this compound to explore their anticancer properties. The unique structure of this compound allows for modifications that can lead to the development of effective anticancer agents. For instance, certain derivatives have shown promising results in inhibiting tumor growth in preclinical models .

Material Science Applications

1. Polymer Chemistry

In material science, this compound has been utilized in developing advanced polymers with specific properties such as increased thermal stability and chemical resistance. The incorporation of fluorinated groups into polymer backbones has been shown to enhance their performance in harsh environments, making them suitable for applications in coatings and sealants .

2. Coatings and Surface Modifications

The compound's ability to form stable films makes it an attractive candidate for coatings that require high durability and resistance to solvents. Studies indicate that coatings formulated with fluorinated compounds exhibit lower surface energy, leading to improved anti-stick properties and easier cleaning .

Case Studies

Study Focus Findings
Study AAnticancer activityDerivatives showed significant inhibition of cell proliferation in cancer cell lines.
Study BPolymer developmentFluorinated polymers demonstrated enhanced thermal stability compared to non-fluorinated counterparts.
Study CCoating applicationsCoatings exhibited superior resistance to abrasion and solvents, making them ideal for industrial use.

Mechanism of Action

The mechanism of action of 3-Amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. The fluoro-substituted phenyl ring enhances the compound’s stability and reactivity, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents, functional groups, and physicochemical properties. Below is a detailed comparison based on available data:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity/Notes
3-Amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile C₁₀H₇F₄N₂ 246.17 -NH₂, -CF₃, -F, -CN Primary compound of interest
(3S)-3-Amino-3-(4-chloro-2-fluorophenyl)propanenitrile C₉H₈ClF₃N₂ 198.62 -NH₂, -Cl, -F, -CN ≥95% purity; chiral center (S-configuration)
4-Nitro-3-(trifluoromethyl)-aniline (Imp. A) C₇H₄F₃N₃O₂ 219.12 -NH₂, -CF₃, -NO₂ Pharmaceutical impurity; nitro group increases reactivity
3-[(2-fluorophenyl)sulfonyl]propanenitrile C₉H₈FNO₂S 213.23 -SO₂, -F, -CN Sulfonyl group enhances polarity; potential sulfonamide precursor

Key Differences and Implications

Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to the chloro-substituted analog in . Functional Group Diversity: The sulfonyl group in 3-[(2-fluorophenyl)sulfonyl]propanenitrile introduces higher polarity, making it less suitable for blood-brain barrier penetration compared to the amino-nitrile derivatives.

Synthetic Utility: The nitro group in Imp. A (C₇H₄F₃N₃O₂) makes it a reactive intermediate for amidation or reduction reactions, whereas the amino group in the target compound enables direct incorporation into peptide-like scaffolds.

Biological Activity

3-Amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article synthesizes available data on its biological activity, including in vitro studies, structural analyses, and potential therapeutic applications.

  • Molecular Formula : C10H8F4N2
  • Molecular Weight : 232.18 g/mol
  • CAS Number : 1212949-90-0

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its antimicrobial properties and potential as an anti-inflammatory agent.

Antimicrobial Activity

Recent studies have indicated that compounds with trifluoromethyl groups exhibit significant antimicrobial properties. For instance, derivatives containing similar structural motifs have demonstrated low minimum inhibitory concentrations (MIC) against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

CompoundTarget BacteriaMIC (µM)Activity
This compoundS. aureus25.9Bactericidal
Novel Trifluoromethyl DerivativeMRSA12.9Bacteriostatic

The bactericidal nature of these compounds suggests they not only inhibit growth but also kill bacteria at certain concentrations, indicating a potential for therapeutic use in treating infections caused by resistant strains.

Anti-inflammatory Potential

In addition to its antimicrobial effects, the compound has shown promise as an anti-inflammatory agent. In vitro studies have indicated that it modulates the activity of transcription factors involved in inflammatory responses, such as NF-κB. Variations in substituents on the phenyl ring significantly influence the anti-inflammatory activity, with certain combinations enhancing efficacy .

Structural Analysis

The crystal structure of related compounds has been analyzed to understand the interaction between the molecule and biological targets better. For example, single-crystal X-ray diffraction studies reveal specific bond lengths and angles that are conducive to biological activity . The presence of fluorine atoms is believed to enhance lipophilicity and bioavailability, which are critical for effective drug action.

Case Studies

  • Antimicrobial Efficacy : A study focusing on a series of trifluoromethyl-substituted compounds found that those resembling this compound exhibited significant inhibition against Gram-positive bacteria with low toxicity to human cells .
  • Inflammatory Response Modulation : Research indicates that compounds with similar structures can influence NF-κB activity, providing insights into their potential use in treating inflammatory diseases .

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